N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound . It is used extensively in scientific research due to its diverse applications and potential in various fields.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, phthalimide derivatives have been synthesized from phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide .Molecular Structure Analysis
The molecular structure of “this compound” can be elucidated by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases .Scientific Research Applications
Synthesis and Characterization
N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide and its derivatives are synthesized through various chemical reactions, including cycloaddition and oxidative dimerization processes. These compounds have been characterized using techniques such as NMR spectroscopy, MS data, and elemental analysis to establish their structures. Research has shown their potential in creating new materials with specific properties, highlighting their importance in synthetic chemistry (Aouine et al., 2011; Takikawa et al., 1985).
Antimicrobial and Anticancer Activity
Some derivatives of this compound have been studied for their antimicrobial and anticancer activities. These studies involve evaluating the compounds' effectiveness against various cancer cell lines and microbial strains, indicating their potential as therapeutic agents. Notably, compounds have shown promising results in inhibiting growth in cancer cell lines and possessing antibacterial properties, which could be further explored for developing new drugs (Patel & Dhameliya, 2010; Tiwari et al., 2017).
Gelation Behavior and Supramolecular Chemistry
The role of this compound derivatives in the formation of supramolecular gels has been explored, revealing their potential in materials science. These studies have investigated the influence of methyl functionality and non-covalent interactions on the gelation behavior of these compounds, contributing to the understanding of molecular self-assembly and the design of new materials (Yadav & Ballabh, 2020).
Drug Discovery Building Blocks
Research has also focused on utilizing benzo[d]thiazole derivatives as building blocks in drug discovery, highlighting their versatility and potential in the synthesis of compounds with various biological activities. This approach allows for exploring the chemical space around these molecules, aiming to discover new therapeutic agents with improved efficacy and safety profiles (Durcik et al., 2020).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the growth and survival of M. tuberculosis.
Pharmacokinetics
Thiazole derivatives, which include benzothiazole, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the solvent environment could influence the action of the compound
Properties
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c1-20-16(22)9-5-4-7-11(13(9)17(20)23)18-14(21)15-19-10-6-2-3-8-12(10)24-15/h2-8H,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFBBDKRBCVNEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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